REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8]O)=[NH:7])=[CH:4][CH:3]=1.[CH2:12]([O:14][C:15](=[O:18])[C:16]#[CH:17])[CH3:13]>CO>[CH2:12]([O:14][C:15]([C:16]1[NH:7][C:6]([C:5]2[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)=[N:8][CH:17]=1)=[O:18])[CH3:13]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N)NO)C=C1
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Name
|
|
Quantity
|
776 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux for 15 h
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in Dowtherm A
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured into n-heptane
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off
|
Type
|
WASH
|
Details
|
washed with n-heptane
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1NC(=NC1)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |